molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

Benzo[d]oxazole-4-carboxylic acid

Cat. No. B1287118
CAS RN: 208772-23-0
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with two carbon atoms, one oxygen atom, and one nitrogen atom. The benzo[d]oxazole structure indicates a benzene ring fused to an oxazole ring. The "4-carboxylic acid" part of the name suggests the presence of a carboxylic acid functional group at the fourth position of the oxazole ring.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in various studies. For instance, ethyl oxazole-4-carboxylate, a related ester, was directly alkenylated, benzylated, and alkylated using palladium-catalyzed reactions with different halides, showcasing the versatility of the oxazole ring in undergoing various chemical transformations . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been reported, where a one-pot synthesis approach was utilized, highlighting the efficiency of creating these compounds without the need for ortho-disubstituted precursors .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives has been confirmed using techniques such as single-crystal X-ray diffraction. This method provided unambiguous structural information for a representative compound, confirming the arrangement of atoms within the molecule . The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was also determined, revealing details such as intramolecular hydrogen bonding and the spatial orientation of different ring systems in the molecule .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives participate in various chemical reactions, which can be tailored to produce compounds with desired properties. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives demonstrated the ability of these compounds to undergo reactions that lead to the inhibition of blood platelet aggregation, a key factor in the development of antiplatelet drugs . The reactivity of the oxazole ring allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For instance, the presence of donor-acceptor structural isomers in benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorescent dyes affects their photophysical and electrochemical properties, such as fluorescence solvatochromism and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are crucial for the application of such compounds in fluorescent technologies and electronic devices.

Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • The synthesis of 5-substituted oxazole-4-carboxylic acid esters using ethyl isocyanoacetic acid has been demonstrated. This method is applicable to various derivatives, including saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006).
    • An efficient synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles with potential anticonvulsant effects has been developed. Among them, 2-Phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole was identified as a significant compound with lower toxicity and higher activity compared to standard drugs (Wei et al., 2009).
  • Pharmacological Activities :

    • Benzo[d]oxazole-4,7-diones have shown promising in vitro antifungal activity against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2009).
    • Methyl 5-substituted oxazole-4-carboxylates, synthesized from methyl α-isocyanoacetate, displayed inhibitory activity on blood platelet aggregation. One compound, in particular, showed activity comparable to aspirin (Ozaki et al., 1983).
  • Material Science and Other Applications :

    • Oxazole compounds, including benzo[d]oxazole derivatives, are used in a range of applications such as organic light-emitting diodes, organic thin-film transistors, photovoltaics, and nonlinear optical materials. Their structural, electro-optical, charge transport, and nonlinear optical properties have been extensively studied (Irfan et al., 2018).
    • The photophysical properties and antimicrobial activity of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been investigated. These compounds show good antifungal activity and are of interest due to their fluorescence properties (Phatangare et al., 2013).

Safety and Hazards

Benzo[d]oxazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCCCWVXRVDONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593046
Record name 1,3-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208772-23-0
Record name 1,3-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoxazolecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-chlorobenzoxazole-4-carboxylate (360 mg, 1.70 mmol), (3S,5S)/(3R,5R)-3,5-dimethylthiomorpholine hydrochloride (270 mg, 1.62 mmol) and potassium carbonate (672 mg, 4.86 mmol), in DMF (5 mL), was stirred at ambient temperature for 6 h. The reaction was then heated at 55° C. for 2 h before it was diluted with H2O (20 mL) and extracted with EtOAc (2×40 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure. The crude methyl ester was retained for future purification. The remaining aqueous phase was then acidified to pH 5 by addition of 1 N HCl and extracted with CH2Cl2 (2×40 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford crude (3S,5S)/(3R,5R)-3,5-dimethylthiomorpholino)benzoxazole-4-carboxylic acid (70 mg, 15%) which was directly elaborated without purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
(3R,5R)-3,5-dimethylthiomorpholine hydrochloride
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,3-diaminobenzoic acid (0.5 g, 3.29 mmol) and formic acid (405 μl, 9.87 mmol) in hydrochloric acid (4M, 10 ml) was heated under reflux for one hour. The precipitate which formed on cooling was collected, redissolved in boiling methanol, and decolorised with activated charcoal. Evaporation of the solvent gave benzoxazole-4-carboxylic acid as a white powder (407.9 mg, 77%) Found: C, 46.11; H, 3.63; N, 13.27. C8H6N2O2.HCl.0.5 H2O requires C, 46.28; H, 3.88; N, 13.49%; δH (d6-DMSO, 200 MHz) 7.7-7.8; (1H, t, Ar-5H), 8.2-8.3 (2H, dd, Ar-4/6H), 9.65 (1H, s, imidazole-2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
405 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-amino-3-hydroxy-benzoic acid (13.1 mmol) in trimethyl orthoformate (20.0 mL) is refluxed for 4 h, cooled to RT and concentrated in vacuo to give a crude product which is used without further purification.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-3-hydroxybenzoic acid hydrobromide (300 mg, 1.28 mmol), triethyl orthoformate (0.85 mL, 5.1 mmol), pyridinium p-toluenesulfonate (64 mg, 0.26 mmol) and xylenes (15 mL) was refluxed for 4 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to afford the benzoxazole-4-carboxylic acid (210 mg, quantitative) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 13.12 (s, 1H), 8.86 (s, 1H), 8.03 (dd, J=8.1, 0.9 Hz, 1H), 7.92 (dd, J=8.1, 0.9 Hz, 1H), 7.54 (t, J=8.1 Hz, 1H); MS (ESI+) m/z 164 (M+H).
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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